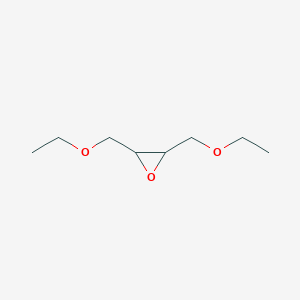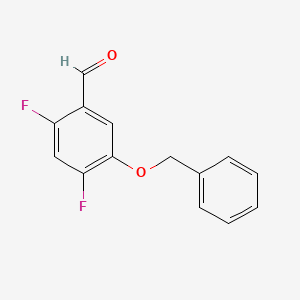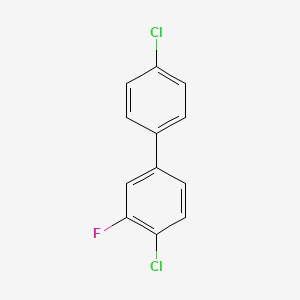
3-Fluoro-4,4'-dichlorobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4,4’-dichlorobiphenyl is an organic compound with the molecular formula C12H7Cl2F. It is a biphenyl derivative where two chlorine atoms and one fluorine atom are substituted on the biphenyl structure.
Preparation Methods
The synthesis of 3-Fluoro-4,4’-dichlorobiphenyl can be achieved through several methods. One common approach involves the Ullmann reaction, where 4,4’-dichlorobiphenyl is reacted with a fluorinating agent under specific conditions . Another method includes the homolytic decarboxylation of aromatic carboxylic acids in the presence of electron acceptors . Industrial production methods often involve the use of phenylating agents such as iodoso-benzene dibenzoate, lead tetrabenzoate, and silver iodide (bromide) dibenzoate .
Chemical Reactions Analysis
3-Fluoro-4,4’-dichlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced biphenyl derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions are hydroxylated, aminated, or reduced biphenyl derivatives .
Scientific Research Applications
3-Fluoro-4,4’-dichlorobiphenyl has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-4,4’-dichlorobiphenyl involves its interaction with specific molecular targets and pathways. It can bind to certain receptors and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is known to affect oxidative stress pathways and enzyme activity .
Comparison with Similar Compounds
3-Fluoro-4,4’-dichlorobiphenyl can be compared with other similar compounds such as:
4,4’-Dichlorobiphenyl: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
3,3’,4,4’-Tetrachlorobiphenyl: Contains additional chlorine atoms, leading to different chemical and biological properties.
3-Fluoro-4-chlorobiphenyl: Has only one chlorine atom, resulting in different reactivity and applications.
The uniqueness of 3-Fluoro-4,4’-dichlorobiphenyl lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H7Cl2F |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
1-chloro-4-(4-chlorophenyl)-2-fluorobenzene |
InChI |
InChI=1S/C12H7Cl2F/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H |
InChI Key |
GHIROQVAGJOPIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



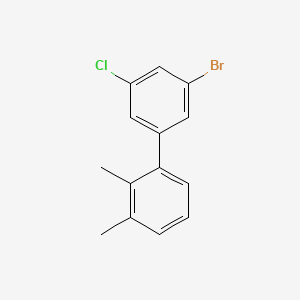
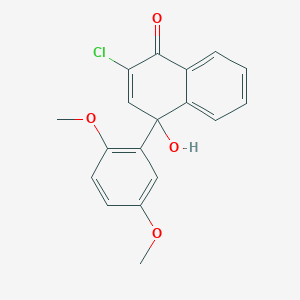

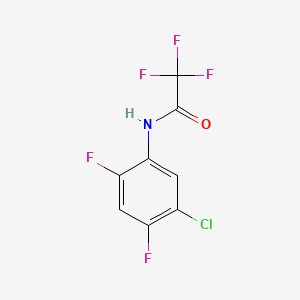
![{1-[6-(Methylsulfanyl)-9H-purin-9-yl]pyrrolidin-2-yl}methyl 4-methylbenzene-1-sulfonate](/img/structure/B14022005.png)
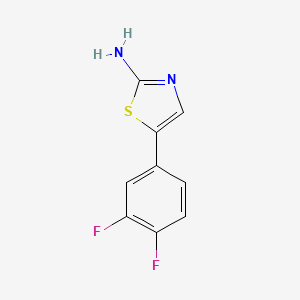
![1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol](/img/structure/B14022017.png)
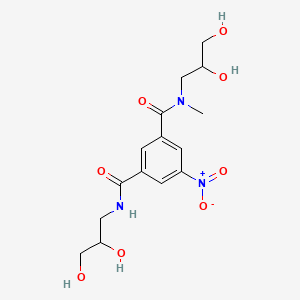


![2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14022043.png)
